Fmoc-DAOc HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

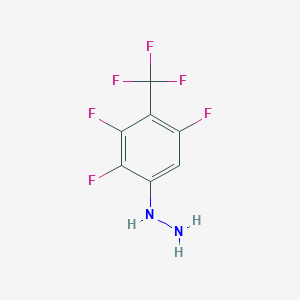

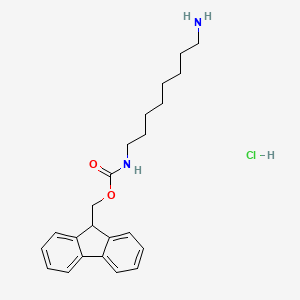

“Fmoc-DAOc HCl” is a compound that is used as an amino acid derivatizing agent for HPLC analysis. It is also used as an N-protecting reagent for peptide and oligonucleotide syntheses .

Synthesis Analysis

The Fmoc group is one of the most widely used N-protection groups in solid and solution-phase synthesis. Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This poses challenges in sensitive molecules that bear reactive electrophilic groups .

Molecular Structure Analysis

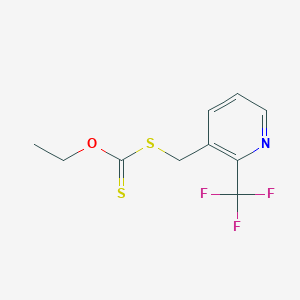

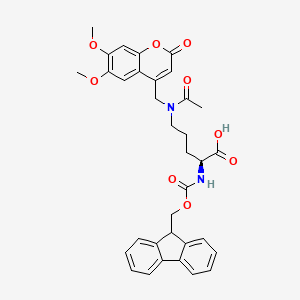

The molecular formula of “Fmoc-DAOc HCl” is C23H31ClN2O2 . The InChI representation of the molecule is InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23 (26)27-17-22-20-13-7-5-11-18 (20)19-12-6-8-14-21 (19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2, (H,25,26);1H .

Chemical Reactions Analysis

The Fmoc group is removed using DEA/ACN and subsequently reacted with mercaptosuccinic acid or cysteine to capture and remove the Fmoc-residue . In the continuous one-pot peptide chain coupling and de-Fmoc reactions, each peptide intermediate can be easily purified through sequential washing with HCl aq. and Na 2 CO 3 aq. solutions .

Physical And Chemical Properties Analysis

“Fmoc-DAOc HCl” has a molecular weight of 403.0 g/mol . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 11 rotatable bonds . The exact mass and monoisotopic mass of the compound are 402.2074059 g/mol . The topological polar surface area of the compound is 64.4 Ų .

Scientific Research Applications

Biomedical Applications

“Fmoc-DAOc HCl” has been used in the creation of peptide-based hydrogels (PHGs) . These PHGs are biocompatible materials suitable for various biological, biomedical, and biotechnological applications . They are formed by water-swollen networks (up to 99% water) with a non-Newtonian fluid behavior and self-supporting features .

Drug Delivery

PHGs have been proposed for many applications, such as the delivery of drugs . The hydrogels can be used to encapsulate and deliver drugs in a controlled manner, improving the effectiveness of the treatment and reducing side effects .

Diagnostic Tools for Imaging

PHGs can also be used as diagnostic tools for imaging . The hydrogels can be loaded with contrast agents or tracers, allowing for improved imaging in various medical diagnostic procedures .

Tissue Engineering

The Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as potential material for tissue engineering . It fully supports cell adhesion, survival, and duplication . This makes it a promising material for the development of artificial tissues and organs .

Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The Fmoc-derivatives of series K keep their capability to gel, making them suitable for use in 3D bioprinting .

Antibacterial Agent

Fmoc-L self-assembled with Fmoc-lysine (Fmoc-K) into a hydrogel through π–π stacking of fluorenyl groups, and electrostatic interactions between C-terminus of leucine residue and lysine side chain . Fmoc-L therefore acts as both a structural component and the antibacterial agent .

Mechanism of Action

Target of Action

The primary target of Fmoc-DAOc HCl is the amine group in organic synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group that is frequently used to protect amines . This protection is crucial during the synthesis of complex molecules, where the amine group needs to be shielded from reacting with other functional groups .

Mode of Action

The Fmoc group interacts with its target, the amine, through a process known as Fmoc protection . This involves the reaction of the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a carbamate . The Fmoc group can also be introduced through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Biochemical Pathways

The Fmoc group plays a significant role in the solid-phase peptide synthesis (SPPS) . It acts as a temporary protecting group for the amine at the N-terminus in SPPS .

Pharmacokinetics

The fmoc group is known to be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the Fmoc group’s action is the protection of the amine group, allowing for the successful synthesis of complex molecules . After the synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of Fmoc-DAOc HCl is influenced by environmental factors such as pH and temperature . The Fmoc group is base-labile, meaning it is removed in basic conditions . Therefore, the pH of the environment significantly impacts the stability and efficacy of Fmoc-DAOc HCl. Additionally, the reaction of the amine with Fmoc-Cl to introduce the Fmoc group is sensitive to moisture and heat , highlighting the importance of carefully controlled conditions during synthesis.

Safety and Hazards

Future Directions

The Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides. The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . This makes it an even more valuable resource for research in the post-genomic world .

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(8-aminooctyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2.ClH/c24-15-9-3-1-2-4-10-16-25-23(26)27-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22H,1-4,9-10,15-17,24H2,(H,25,26);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSZBFCMMQCLBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-DAOc HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[S(R)]-N-((1R)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6297238.png)